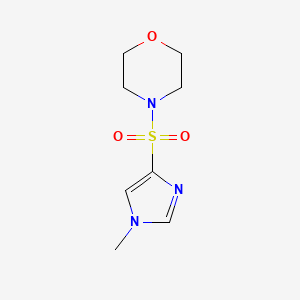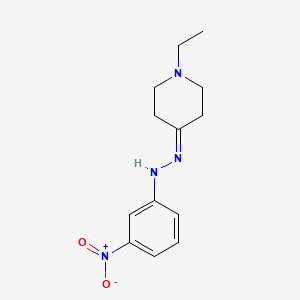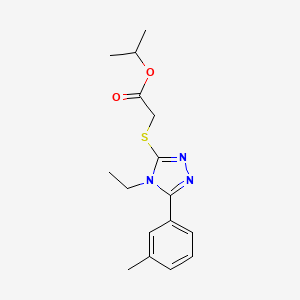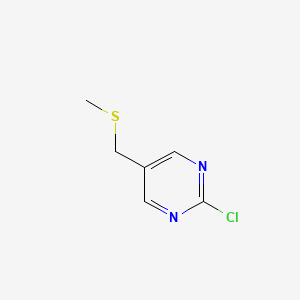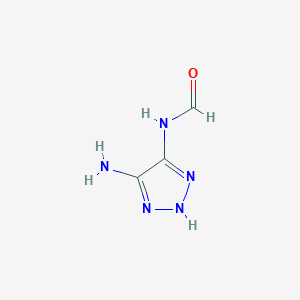
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of scientific research The compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Métodos De Preparación
The synthesis of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide typically involves multiple steps. One common method starts with commercially available chemicals and proceeds through a series of reactions to form the desired triazole ring. For instance, a five-step synthesis route has been reported, which includes the preparation of intermediate compounds and their subsequent conversion into the final product . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and cost-effectiveness.
Análisis De Reacciones Químicas
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using common reducing agents.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other nitrogen-rich compounds and as a building block for more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential lead compound for drug development.
Mecanismo De Acción
The mechanism by which N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide can be compared with other similar nitrogen-rich heterocycles, such as:
1,2,4-Triazole: Another triazole derivative with similar stability and reactivity.
Tetrazole: Known for its high nitrogen content and use in energetic materials.
Pyridine-3-sulfonamides: Compounds with potential antifungal activity, similar to the applications of this compound. The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C3H5N5O |
|---|---|
Peso molecular |
127.11 g/mol |
Nombre IUPAC |
N-(5-amino-2H-triazol-4-yl)formamide |
InChI |
InChI=1S/C3H5N5O/c4-2-3(5-1-9)7-8-6-2/h1H,(H4,4,5,6,7,8,9) |
Clave InChI |
DUTSNWIVGOSIBW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)NC1=NNN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)

![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)

